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Compound of Interest

Compound Name: 2-Benzylidenecyclohexanone

Cat. No.: B1582358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 2-
Benzylidenecyclohexanone, a key intermediate in various synthetic pathways. The document

outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for this compound, offering a foundational dataset for its identification and quality control.

Detailed experimental protocols are provided to ensure reproducibility, and a logical workflow

for spectroscopic analysis is presented.

Spectroscopic Data Summary
The spectroscopic data for 2-Benzylidenecyclohexanone (CAS No: 5682-83-7, Molecular

Formula: C₁₃H₁₄O, Molecular Weight: 186.25 g/mol ) is summarized below.[1] This data is

crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 2-Benzylidenecyclohexanone
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.1 - 7.4 m 5H
Aromatic protons

(C₆H₅)

7.3 s 1H Vinylic proton (=CH)

2.8 - 2.9 m 2H α-CH₂ (to C=O)

2.5 - 2.6 m 2H α'-CH₂ (to C=C)

1.6 - 1.9 m 4H β, γ-CH₂

Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS). Data is representative

and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 2-Benzylidenecyclohexanone[2]

Chemical Shift (δ) ppm Assignment

200.5 C=O (Ketone)

137.9 Quaternary aromatic C

136.2 Vinylic C (α to phenyl)

134.9 Quaternary vinylic C

129.8 Aromatic CH

128.2 Aromatic CH

128.1 Aromatic CH

38.6 α-CH₂ (to C=O)

28.9 α'-CH₂ (to C=C)

24.5 β-CH₂

23.1 γ-CH₂
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Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS). Data is representative

and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Benzylidenecyclohexanone is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for 2-Benzylidenecyclohexanone

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2930 Strong Aliphatic C-H stretch

~1666 Strong
C=O stretch (α,β-unsaturated

ketone)

~1606 Strong C=C stretch (alkene)

~1575 Medium C=C stretch (aromatic)

~707, 632 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Sample Preparation: KBr pellet or thin film. Data is representative and may vary slightly based

on experimental conditions.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 2-Benzylidenecyclohexanone
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m/z Relative Intensity (%) Assignment

186 100 [M]⁺ (Molecular ion)

185 95 [M-H]⁺

157 40 [M-C₂H₅]⁺ or [M-CO-H]⁺

129 55 [M-C₃H₅O]⁺

115 60 [C₉H₇]⁺

91 70 [C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron Ionization (EI) at 70 eV. The fragmentation pattern is a key

identifier for the compound's structure.[4][5]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-
Benzylidenecyclohexanone. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 2-Benzylidenecyclohexanone in

approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.[6]

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters: A spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32

scans are typically sufficient.

¹³C NMR Parameters: A spectral width of 220 ppm, a relaxation delay of 2 seconds, and a

sufficient number of scans (e.g., 1024) are acquired to achieve a good signal-to-noise ratio.

Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy
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Sample Preparation (Thin Film Method): Dissolve a small amount of 2-
Benzylidenecyclohexanone in a volatile solvent like methylene chloride.[7] Apply a drop of

the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a

thin film of the compound.[7]

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer.

Spectral Range: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

Background Correction: A background spectrum of the clean salt plate should be recorded

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Benzylidenecyclohexanone
(approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile) into the

mass spectrometer, often via a direct insertion probe or after separation by gas

chromatography (GC-MS).[8][9]

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[4][5]

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of an organic compound.
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Caption: Workflow for the Spectroscopic Characterization of 2-Benzylidenecyclohexanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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